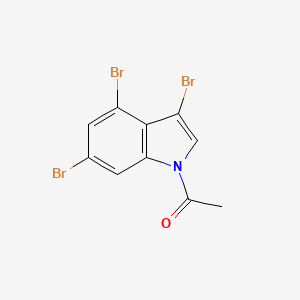
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one typically involves the bromination of an indole precursor followed by acetylation. The process can be summarized as follows:
Bromination: The indole precursor is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to introduce bromine atoms at the 3, 4, and 6 positions of the indole ring.
Acetylation: The tribromoindole intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to form the final product, this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and indole ring structure allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1-(1H-indol-3-yl)ethan-1-one: A related compound with a similar indole structure but without bromine atoms.
1-(1-methyl-1H-indol-3-yl)ethan-1-one: Another similar compound with a methyl group instead of bromine atoms.
Uniqueness: 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one is unique due to the presence of three bromine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for specific applications where brominated derivatives are required .
Properties
CAS No. |
112290-75-2 |
|---|---|
Molecular Formula |
C10H6Br3NO |
Molecular Weight |
395.87 g/mol |
IUPAC Name |
1-(3,4,6-tribromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H6Br3NO/c1-5(15)14-4-8(13)10-7(12)2-6(11)3-9(10)14/h2-4H,1H3 |
InChI Key |
GWOQSHVUUQTPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















